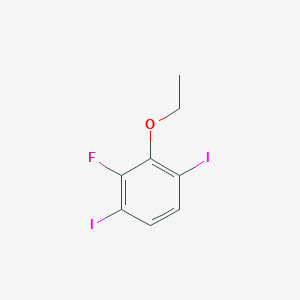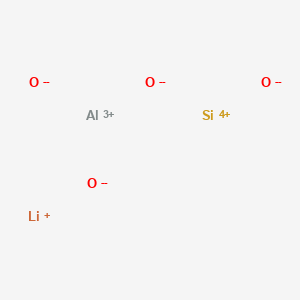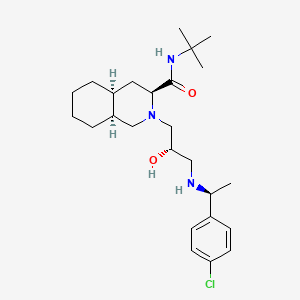
Ebov-GP-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ebov-GP-IN-1 is a potent inhibitor of the Ebola virus glycoprotein (EBOV-GP), which plays a crucial role in the virus’s ability to enter host cells. This compound has shown significant promise in inhibiting the entry of the Ebola virus into cells, making it a valuable candidate for therapeutic development against Ebola virus disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-GP-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature and patents. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This includes the use of industrial-grade solvents, catalysts, and purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Ebov-GP-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with potentially different biological activities .
科学的研究の応用
Ebov-GP-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of Ebola virus inhibitors.
Biology: Employed in research to understand the mechanisms of Ebola virus entry into host cells and to develop new antiviral strategies.
Medicine: Investigated as a potential therapeutic agent for the treatment of Ebola virus disease.
作用機序
Ebov-GP-IN-1 exerts its effects by binding to the Ebola virus glycoprotein (GP), specifically targeting the GP1 subunit. This binding prevents the glycoprotein from interacting with the host cell receptor, Niemann-Pick C1 (NPC1), which is essential for the virus’s entry into the host cell. By blocking this interaction, this compound effectively inhibits the virus’s ability to infect host cells and replicate .
類似化合物との比較
Similar Compounds
Bepridil: Another FDA-approved drug that interacts with the Ebola virus glycoprotein and inhibits viral entry.
Paroxetine: A selective serotonin reuptake inhibitor that has shown activity against Ebola virus by binding to the glycoprotein.
Sertraline: An antidepressant that also inhibits Ebola virus entry by targeting the glycoprotein.
Uniqueness of Ebov-GP-IN-1
This compound is unique in its high potency and specificity for the Ebola virus glycoprotein. Unlike some of the other compounds, which have broader targets and may affect multiple pathways, this compound specifically targets the GP1 subunit, making it a highly effective inhibitor of Ebola virus entry. This specificity reduces the likelihood of off-target effects and increases its potential as a therapeutic agent .
特性
分子式 |
C25H40ClN3O2 |
|---|---|
分子量 |
450.1 g/mol |
IUPAC名 |
(3S,4aS,8aS)-N-tert-butyl-2-[(2S)-3-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-2-hydroxypropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H40ClN3O2/c1-17(18-9-11-21(26)12-10-18)27-14-22(30)16-29-15-20-8-6-5-7-19(20)13-23(29)24(31)28-25(2,3)4/h9-12,17,19-20,22-23,27,30H,5-8,13-16H2,1-4H3,(H,28,31)/t17-,19-,20+,22-,23-/m0/s1 |
InChIキー |
JJBSSFPMAQJPSI-YCSIXTNKSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC[C@@H](CN2C[C@H]3CCCC[C@H]3C[C@H]2C(=O)NC(C)(C)C)O |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


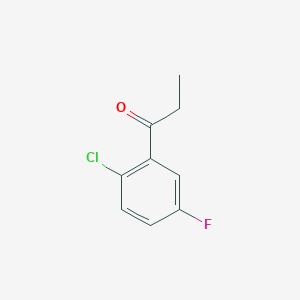

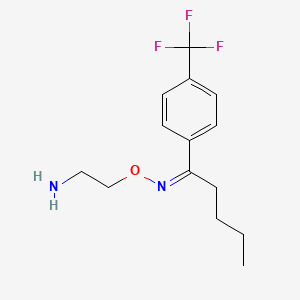

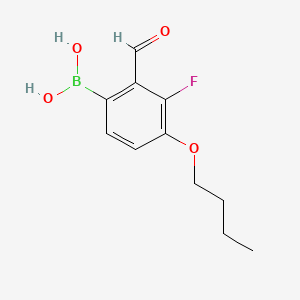
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)

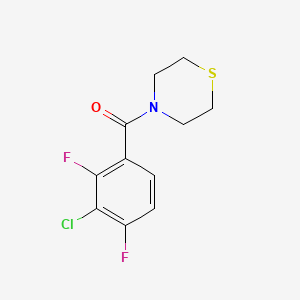
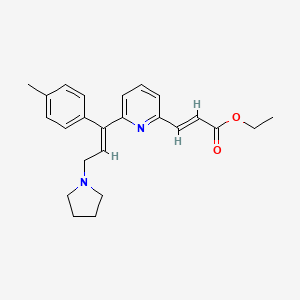
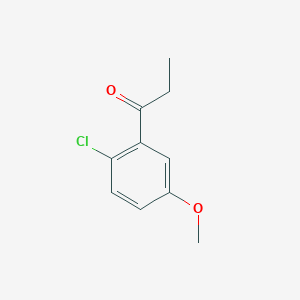
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
